3-Dihydrocadambine

Description

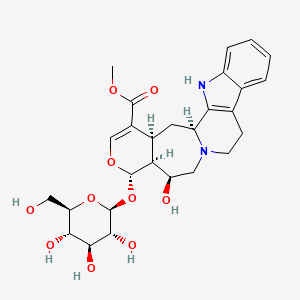

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,15S,16S,17S,21S)-15-hydroxy-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18-oxa-3,13-diazapentacyclo[11.9.0.02,10.04,9.016,21]docosa-2(10),4,6,8,19-pentaene-20-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O10/c1-36-25(35)15-11-37-26(39-27-24(34)23(33)22(32)19(10-30)38-27)20-14(15)8-17-21-13(6-7-29(17)9-18(20)31)12-4-2-3-5-16(12)28-21/h2-5,11,14,17-20,22-24,26-28,30-34H,6-10H2,1H3/t14-,17+,18-,19-,20+,22-,23+,24-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZGKRAKJFZQAY-SBAWYOAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1CC3C4=C(CCN3CC2O)C5=CC=CC=C5N4)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C[C@H]3C4=C(CCN3C[C@H]2O)C5=CC=CC=C5N4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60969664 | |

| Record name | Methyl 4-(hexopyranosyloxy)-5-hydroxy-4,4a,5,6,8,9,14,14b,15,15a-decahydropyrano[4'',3'':4',5']azepino[1',2':1,2]pyrido[3,4-b]indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54483-84-0 | |

| Record name | 3α-Dihydrocadambine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54483-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Dihydrocadambine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054483840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(hexopyranosyloxy)-5-hydroxy-4,4a,5,6,8,9,14,14b,15,15a-decahydropyrano[4'',3'':4',5']azepino[1',2':1,2]pyrido[3,4-b]indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthetic Pathways

Botanical Sources and Distribution within the Rubiaceae Family

3-Dihydrocadambine is primarily found within the plant kingdom, specifically in species belonging to the Rubiaceae family. The most prominent source of this alkaloid is Neolamarckia cadamba, also known as the cadamba tree. biosynth.comscholarsresearchlibrary.com Historically, this plant has been referred to by various synonyms, including Anthocephalus cadamba and Nauclea cadamba, and literature often uses these names interchangeably when discussing its phytochemical constituents. nih.govbiocrick.comcabidigitallibrary.org

Within the Rubiaceae family, the genus Uncaria is also a well-known producer of various indole (B1671886) alkaloids. While specific reports on the isolation of this compound from Uncaria species are less common compared to Neolamarckia cadamba, the genus is a significant subject of phytochemical research for related compounds. doaj.org The distribution of this compound and its isomers, such as 3β-isodihydrocadambine, has been documented in the leaves and bark of Neolamarckia cadamba. nih.govresearchgate.netjetir.org

Table 1: Botanical Sources of this compound

| Family | Genus | Species | Plant Part(s) | Reference(s) |

| Rubiaceae | Neolamarckia | Neolamarckia cadamba | Leaves, Bark | biosynth.comscholarsresearchlibrary.comnih.govresearchgate.net |

Identification of Biosynthetic Precursors, notably Secologanin (B1681713) and Tryptamine (B22526)

The biosynthesis of this compound, like other monoterpenoid indole alkaloids, originates from two primary precursors: the amino acid tryptophan and the terpenoid secologanin. wikipedia.orgcdnsciencepub.com Tryptophan provides the indole ring and the adjacent ethylamine (B1201723) side chain, while secologanin, an iridoid monoterpene, supplies the remaining carbon skeleton. pnas.orgnih.gov

The formation of these precursors involves distinct metabolic pathways. Tryptophan is synthesized via the shikimate pathway, a common route in plants and microorganisms for the production of aromatic amino acids. Secologanin is derived from the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, which generates the isoprene (B109036) units that are the building blocks of terpenes. The condensation of tryptamine (derived from the decarboxylation of tryptophan) and secologanin is the foundational step that channels primary metabolites into the complex array of monoterpenoid indole alkaloids. nih.govresearchgate.net

Elucidation of Proposed Biosynthetic Routes for this compound

The biosynthetic journey to this compound is a multi-step process involving several key intermediates and enzymatic transformations. The initial and pivotal step is the condensation of tryptamine and secologanin to form strictosidine (B192452). cdnsciencepub.comcjnmcpu.com This reaction is considered the gateway to the biosynthesis of virtually all monoterpenoid indole alkaloids. proteopedia.org

From strictosidine, the pathway to cadambine (B1221886) and its derivatives, including this compound, is thought to proceed through a series of oxidations, rearrangements, and cyclizations. Recent genomic and metabolomic studies on Neolamarckia cadamba have identified key intermediates in the cadambine biosynthetic pathway, including the proposal of a new component, epoxystrictosidine. nih.govresearchgate.net It is hypothesized that strictosidine undergoes modifications, including epoxidation of the vinyl group, which then facilitates the formation of the characteristic seven-membered ring of the cadambine skeleton. The final steps would involve reductions to yield the dihydro- derivatives.

The biosynthesis of monoterpenoid indole alkaloids is characterized by a high degree of stereochemical control, with enzymes catalyzing reactions that produce specific stereoisomers. The formation of strictosidine from tryptamine and secologanin is a Pictet-Spengler type reaction that is strictly controlled to produce the 3α-(S) isomer. nih.gov

The subsequent transformations leading to this compound would also involve stereospecific enzymatic steps. For instance, the reduction of a double bond to form the "dihydro" moiety would be catalyzed by a reductase enzyme that delivers a hydride from a specific face of the molecule, thus determining the stereochemistry at the newly formed chiral centers. The enzymatic cascades involved in natural product biosynthesis are known for their efficiency and precision, often involving multi-enzyme complexes that channel substrates through a series of transformations without the release of intermediates. mdpi.commdpi.comnih.gov

Several key enzymes are crucial for the biosynthesis of this compound.

Strictosidine Synthase (STR): This enzyme is of paramount importance as it catalyzes the condensation of tryptamine and secologanin to form strictosidine, the universal precursor for monoterpenoid indole alkaloids. cjnmcpu.comwikipedia.org The functional characterization of NcSTR1 from Neolamarckia cadamba has confirmed its role in catalyzing the synthesis of strictosidine in this plant. nih.gov STR ensures the correct stereochemical configuration of strictosidine, which is essential for all subsequent enzymatic reactions in the pathway. nih.gov

Methyltransferases (MTs): Methyltransferases are enzymes that catalyze the transfer of a methyl group, typically from S-adenosyl-L-methionine (SAM), to a substrate. researchgate.net In the broader context of indole alkaloid biosynthesis, methyltransferases are involved in various O- and N-methylations that contribute to the vast structural diversity of these compounds. nih.govnih.gov While the specific methyltransferases directly involved in the this compound pathway are still under investigation, recent studies on Neolamarckia cadamba have identified several members of the SABATH gene family of methyltransferases. maxapress.com Some of these, such as NcSABATH7, are considered potential candidates for involvement in the cadambine biosynthetic pathway. maxapress.com

Table 2: Key Enzymes in the Biosynthesis of this compound Precursors

| Enzyme | Abbreviation | Function | Reference(s) |

| Strictosidine Synthase | STR | Catalyzes the stereospecific condensation of tryptamine and secologanin to form strictosidine. | nih.govcjnmcpu.comwikipedia.org |

| Methyltransferases | MTs | Catalyze the transfer of methyl groups, potentially involved in modifying intermediates in the pathway. | researchgate.netnih.govmaxapress.com |

In plants, the genes encoding the enzymes for a specific biosynthetic pathway are often located together on a chromosome in what is known as a biosynthetic gene cluster (BGC). frontiersin.org This co-localization facilitates the co-regulation and inheritance of the entire pathway.

Recent advances in genomics have enabled the study of BGCs in medicinal plants. The sequencing of the Neolamarckia cadamba genome has provided significant insights into the evolution and organization of the genes responsible for monoterpenoid indole alkaloid biosynthesis. nih.govresearchgate.net Comparative genomic analyses have revealed a whole-genome duplication event in N. cadamba that likely contributed to the evolution of the cadambine biosynthetic pathway. nih.govresearchgate.net The identification and analysis of MGCs in Rubiaceae species, including N. cadamba, are ongoing and are expected to further elucidate the genetic basis of this compound production. nih.gov

Chemoecological Context and Secondary Metabolite Function

Plants produce a vast array of secondary metabolites, such as alkaloids, that are not directly involved in primary metabolic processes like growth and reproduction but play crucial roles in the plant's interaction with its environment. The primary function of many alkaloids is defense against herbivores and pathogens. researchgate.net Their often bitter taste and toxicity can deter feeding by insects and other animals.

In the case of this compound and other indole alkaloids in the Rubiaceae, it is likely that they serve a protective role for the plant. researchgate.netnih.gov The accumulation of these compounds in vulnerable tissues, such as leaves and bark, supports this defensive function. The complex structures of these alkaloids are the result of an evolutionary arms race between plants and their antagonists, leading to a high degree of chemical diversity. While the specific ecological role of this compound has not been extensively studied, its classification as an alkaloid strongly suggests its involvement in the plant's defense strategies.

Advanced Chemical Synthesis and Derivatization

Total Synthesis Methodologies of 3-Dihydrocadambine

The total synthesis of this compound has been achieved through various methodologies, primarily centered around the strategic coupling of a tryptamine (B22526) unit with a secoiridoid component, mirroring its proposed biosynthetic pathway. A key precursor in many of these syntheses is secologanin (B1681713), a widely available natural product. cdnsciencepub.comresearchgate.net

Development of Stereoselective and Enantioselective Approaches

A significant challenge in the synthesis of this compound lies in controlling the stereochemistry at its multiple chiral centers. Early synthetic efforts established the relative and absolute configuration at most centers but did not provide new information regarding the C-3 position. cdnsciencepub.comcdnsciencepub.com

More recent approaches have focused on achieving high levels of stereoselectivity. One notable method involves a highly diastereoselective Pictet-Spengler reaction between α-cyanotryptamine and secologanin tetraacetate. This is followed by a reductive decyanation to furnish (-)-strictosidine, a key intermediate that can be further elaborated to 3α-dihydrocadambine. researchgate.net This two-step chemical process serves as an alternative to the enzymatic condensation catalyzed by strictosidine (B192452) synthase. researchgate.net

The development of enantioselective methods is crucial for producing optically pure compounds, which is essential for pharmacological studies. ethernet.edu.etnih.gov The use of chiral catalysts and auxiliaries has become a cornerstone of modern asymmetric synthesis, allowing for the production of single enantiomers of complex molecules. chiralpedia.com

Strategies for the Construction of the Core Indole (B1671886) Alkaloid Skeleton

The central theme in constructing the core indole alkaloid skeleton of this compound is the Pictet-Spengler reaction. researchgate.net This reaction involves the condensation of a β-arylethylamine, in this case tryptamine, with an aldehyde or ketone to form a tetrahydro-β-carboline ring system, which is a key structural motif in many indole alkaloids. researchgate.netebi.ac.uknih.gov

The synthesis typically begins with secologanin, which provides the iridoid portion of the molecule. cdnsciencepub.com Key steps include:

Dihydroxylation of the vinyl side chain of secologanin to create a glycol with the correct stereochemistry. cdnsciencepub.com

Oxidation of the primary alcohol to an aldehyde.

Reductive coupling of the resulting aldehyde with tryptamine. cdnsciencepub.com

Pictet-Spengler cyclization , often induced by treatment with acid, to form the characteristic seven-membered ring of dihydrocadambine. cdnsciencepub.com

This sequence of reactions effectively assembles the complex tetracyclic framework of the natural product.

Overcoming Synthetic Challenges and Innovations in Reaction Design

The synthesis of complex natural products like this compound is often fraught with challenges that necessitate innovative solutions. merckgroup.com One of the primary hurdles is achieving the desired stereoselectivity, particularly at the C-3 position, where the Pictet-Spengler reaction can yield a mixture of epimers. cdnsciencepub.com

Innovations in reaction design have been instrumental in addressing these challenges. The use of specialized reagents and catalysts, as well as the development of novel reaction conditions, have allowed for greater control over the stereochemical outcome of key transformations. chiralpedia.comunl.pt For instance, the application of modern synthetic methodologies, such as those developed for the synthesis of other complex heterocyclic scaffolds, can provide valuable insights and tools for tackling the synthesis of this compound and its analogues. nih.gov

Semi-Synthesis and Chemoenzymatic Transformations of this compound

Semi-synthesis, which involves the chemical modification of a readily available natural product, offers an alternative and often more efficient route to desired compounds. rsc.orguzh.ch In the context of this compound, semi-synthetic approaches could start from related, more abundant alkaloids or biosynthetic intermediates. This strategy is particularly useful for producing analogues for structure-activity relationship studies. rsc.org

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions. nih.govresearchgate.net Enzymes like strictosidine synthase can be used to catalyze the key Pictet-Spengler condensation with high stereoselectivity. researchgate.net This bio-inspired approach can lead to more efficient and environmentally friendly syntheses. nih.gov The use of transaminases in cascade reactions has also been explored for the stereoselective synthesis of strictosidine derivatives. researchgate.net

Preparation and Characterization of Isomeric Forms, such as 3α- and 3β-Dihydrocadambine

The Pictet-Spengler cyclization in the synthesis of this compound often leads to a mixture of the 3α- and 3β-isomers. cdnsciencepub.comcdnsciencepub.com These isomers, also known as epimers, differ only in the stereochemistry at the C-3 position. The initial synthesis from secologanin yielded a mixture of 3α- and 3β-dihydrocadambine in approximately a 40% and 33% yield, respectively. cdnsciencepub.com

The separation and characterization of these isomers are crucial for understanding their distinct properties. Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are typically employed for their separation. mdpi.com Spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), are then used for their structural elucidation and to distinguish between the two isomers. cdnsciencepub.commdpi.comrroij.com The optical rotation is also a key characteristic, with 3α-dihydrocadambine and 3β-dihydrocadambine exhibiting different values.

Rational Design and Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of analogues and derivatives of this compound is essential for conducting structure-activity relationship (SAR) studies. monash.edunih.govnih.govchemrxiv.orgresearchgate.net SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity. By systematically modifying different parts of the this compound scaffold, researchers can identify key functional groups and stereochemical requirements for its activity. researchgate.netresearchgate.net

Molecular Interactions and Cellular Targets

Elucidation of Molecular Mechanisms of Action through In Vitro Studies

In vitro methodologies are crucial for dissecting the specific molecular interactions of 3-dihydrocadambine. These studies provide direct evidence of its effects on enzymes, receptors, and signaling pathways, forming the foundation of our understanding of its pharmacological profile.

Cholinesterase inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.comnih.gov This action increases the amount of acetylcholine available to activate receptors, which is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. mdpi.comnih.gov However, in vitro enzyme activity assays have shown that this compound does not exhibit inhibitory activity against butyrylcholinesterase (BChE), one of the two main types of cholinesterases. nih.gov This lack of direct cholinesterase inhibition suggests that the neuroprotective effects attributed to related compounds may operate through different mechanisms. nih.gov

The interaction of this compound with various protein receptors has been a significant area of investigation, primarily through computational docking studies that predict binding affinities. These studies have explored its potential as an antiviral agent, particularly against SARS-CoV-2. Docking simulations have shown that this compound can bind to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. nih.gov This interaction is critical, as the spike protein's binding to the human ACE2 receptor is the first step in viral entry into host cells. nih.gov

Furthermore, this compound has been investigated for its potential to inhibit other viral and cellular targets. For instance, it has been docked against the main protease (3CLpro) of SARS-CoV-2, a crucial enzyme for viral replication. nih.govresearchgate.net These in silico studies have also examined its binding to various protein receptors, including 1HSG, 2NMO, 1GCN, and 3I40, to explore its potential drug activity. sci-hub.se The compound has also been identified as a potential inhibitor of the Vascular Endothelial Growth Factor (VEGF) receptor, which is involved in angiogenesis, the formation of new blood vessels. genominfo.org

Intracellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, governing a wide range of cellular activities. slideshare.netlumenlearning.com These pathways are often initiated by the activation of receptors, which in turn triggers a cascade of events involving second messengers and protein kinases. lumenlearning.com

Network pharmacology analyses have predicted that Uncaria alkaloids, a class of compounds that includes this compound, may influence key signaling pathways such as "amine ligand-binding receptors" and "monoamine GPCRs". mdpi.com These pathways are central to the regulation of neurotransmission and are implicated in both cardiovascular function and neurodegenerative diseases. mdpi.com The activation of G protein-coupled receptors (GPCRs) can lead to the production of second messengers like cAMP and inositol (B14025) triphosphate (IP₃), which in turn activate downstream kinases such as PKA and PKC. mdpi.com

Furthermore, inflammatory stimuli can trigger signaling cascades like the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-B (NF-κB) pathways. oncotarget.com While direct experimental evidence on the modulation of these specific pathways by this compound is still emerging, the anti-inflammatory properties attributed to related compounds suggest that this is a promising area for future research.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering insights into molecular interactions that are often difficult to obtain through experimental methods alone. tarosdiscovery.comkallipos.grethernet.edu.et These techniques allow for the simulation of ligand-protein binding, the prediction of binding affinities, and the analysis of the dynamic behavior of molecular complexes.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method has been extensively applied to study the interactions of this compound with various protein targets.

For example, docking studies have predicted that this compound can bind to the SARS-CoV-2 main protease (3CLpro) with favorable binding energies. nih.gov These simulations have identified key amino acid residues within the binding pocket that interact with the ligand, including HIS-41, MET-49, GLY-143, and GLN-189, through hydrogen bonding. researchgate.net Similar docking studies have been performed to evaluate its binding to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. nih.gov

In the context of cancer research, molecular docking has been used to assess the binding of this compound to the VEGF receptor, suggesting its potential as an anti-angiogenic agent. genominfo.org Additionally, its interaction with various other protein receptors has been modeled to predict its broader pharmacological potential. sci-hub.se

Table 1: Summary of Molecular Docking Studies for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Therapeutic Application |

|---|---|---|---|

| SARS-CoV-2 3CLpro | -8.1 to -9.2 | HIS-41, MET-49, GLY-143, GLN-189 | Antiviral (COVID-19) |

| SARS-CoV-2 Spike Protein (RBD) | -7.1 | Not specified | Antiviral (COVID-19) |

| VEGF Receptor | Not specified | Not specified | Anti-angiogenic (Cancer) |

| Protein Receptor 1HSG | Not specified | Not specified | General Drug Activity |

| Protein Receptor 2NMO | Not specified | Not specified | General Drug Activity |

| Protein Receptor 1GCN | Not specified | Not specified | General Drug Activity |

Molecular dynamics (MD) simulations provide a more dynamic view of ligand-protein interactions by simulating the movement of atoms and molecules over time. mdpi.com This technique allows for the assessment of the conformational stability of the ligand-protein complex and the dynamics of the binding process.

MD simulations have been employed to evaluate the stability of the complex formed between this compound and the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. nih.gov These simulations, often run for nanoseconds, help to validate the initial predictions from molecular docking by showing whether the ligand remains stably bound within the active site. nih.gov The stability of the complex is often assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. mdpi.com While detailed MD simulation results for this compound are still somewhat limited in the public domain, this method holds great promise for further refining our understanding of its molecular interactions.

Quantum Chemical Analyses, including Density Functional Theory (DFT) and Frontier Molecular Orbital (HOMO/LUMO) Studies

Quantum chemical analyses, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the electronic and structural properties of this compound. sci-hub.se These theoretical calculations provide a foundational understanding of the molecule's reactivity and potential for intermolecular interactions.

DFT studies have been employed to compute various properties of this compound, including its optimized geometry, spectroscopic characteristics, and thermochemical parameters. sci-hub.se A key aspect of these analyses is the examination of the Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net

For this compound, the calculated HOMO energy is -0.20684 atomic units (a.u.) and the LUMO energy is -0.05876 a.u., resulting in a HOMO-LUMO energy gap of 0.14808 a.u. sci-hub.se A small HOMO-LUMO gap suggests that the molecule is "soft" and more reactive, indicating a higher propensity for chemical reactions and charge transfer within the molecule. sci-hub.se This characteristic is significant as HOMO acts as an electron donor and LUMO as an electron acceptor, and their interaction governs electronic transitions and chemical reactivity. sci-hub.sephyschemres.org

The insights from these quantum chemical studies are crucial for predicting how this compound might interact with biological targets and for understanding its potential applications, including in nonlinear optics due to its high first-order hyperpolarizability, which is favored by a small HOMO-LUMO gap. sci-hub.se

Table 1: Quantum Chemical Parameters for this compound

| Parameter | Value (a.u.) |

|---|---|

| HOMO Energy | -0.20684 |

| LUMO Energy | -0.05876 |

| HOMO-LUMO Energy Gap (ΔE) | 0.14808 |

This table is populated with data from theoretical calculations at the DFT level. sci-hub.se

Pharmacophore Development and Virtual Screening Methodologies

Pharmacophore modeling is a powerful computational technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. researchgate.netnih.gov This approach is particularly valuable when the precise structure of the target receptor is unknown. researchgate.net For this compound, pharmacophore models can be developed based on its known structure and biological activities to screen large chemical databases for other molecules with similar potential therapeutic effects. preprints.orgplos.org

Virtual screening, guided by pharmacophore models, allows for the rapid, cost-effective identification of potential lead compounds from vast libraries. nih.govmdpi.com In the context of this compound, this methodology has been applied to explore its potential inhibitory effects. For instance, studies have utilized pharmacophore and molecular docking-based virtual screening to investigate the interaction of compounds from Uncaria tomentosa, including this compound, with various protein targets. preprints.orgnih.gov

The process typically involves generating a pharmacophore model from a set of active compounds or from the ligand-binding site of a known protein structure. mdpi.com This model then serves as a 3D query to filter compound databases. plos.org Hits from the virtual screening are often subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. plos.orgnih.gov While specific pharmacophore models developed exclusively for this compound are not detailed in the provided results, the application of these methodologies to plant-derived compounds like it underscores a modern approach to natural product-based drug discovery.

Cellular Biology Investigations into this compound's Effects on Cellular Homeostasis and Processes

Cellular homeostasis refers to the maintenance of a stable internal cellular environment, which is crucial for all cellular functions. qiagen.comwou.edunih.govlibretexts.org Disruptions in this balance can lead to cellular stress and disease. qiagen.com Investigations into this compound have begun to shed light on its influence on various cellular processes.

Identification of Specific Cellular Targets and Protein Interactions

Research has identified potential cellular targets for this compound through computational and experimental approaches. Molecular docking studies have shown that this compound has a high potential to bind to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. nih.govresearchgate.net The docking score for this interaction was calculated to be -7.1 kcal/mol, which is comparable to that of a known potent inhibitor. nih.govresearchgate.net

Further molecular dynamics simulations have suggested that the complex formed between this compound and the SARS-CoV-2 RBD is stable. nih.gov The analysis of the re-docked complex revealed several critical interactions, including hydrogen bonds with amino acid residues such as ASN501, GLY496, and TYR453, a π-cation interaction with TYR505, and several hydrophobic interactions. nih.gov These findings pinpoint specific amino acids within the protein's binding pocket that are crucial for the interaction with this compound.

While these studies focus on a viral protein, they demonstrate the capability of this compound to engage in specific and stable interactions with protein targets. However, a study investigating the inhibitory effects of various Uncaria alkaloids on Butyrylcholinesterase (BChE) found that this compound did not show any inhibitory activity against this enzyme. nih.gov

Table 2: Predicted Interactions between this compound and SARS-CoV-2 RBD

| Interaction Type | Interacting Residues |

|---|---|

| Hydrogen Bond | ASN501, GLY496 (three), TYR453 |

| π-Cation | TYR505 |

| Hydrophobic | PHE497, TYR495, TYR449, GLN493, GLN498 |

This table summarizes the predicted binding interactions following re-docking and molecular dynamics simulations. nih.gov

Analysis of Cellular Responses (e.g., oxidative stress modulation)

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is implicated in numerous diseases. mdpi.comnih.govnih.gov Some natural compounds can modulate cellular responses to oxidative stress.

Studies on root cultures of Uncaria tomentosa have shown a link between oxidative stress and the production of alkaloids, including this compound (DHC). researchgate.net For instance, the addition of hydrogen peroxide (H₂O₂), an ROS, to the culture medium influenced the accumulation of DHC. researchgate.net Specifically, 200 μM H₂O₂ enhanced DHC production by 30%, whereas higher concentrations (800 and 1000 μM) led to a reduction in DHC accumulation. researchgate.net This suggests that mild oxidative stress can stimulate the biosynthesis of this compound.

Furthermore, 3α-Dihydrocadambine and its derivatives have been reported to possess antioxidant activities. researchgate.net This indicates a dual role for the compound: its production can be influenced by oxidative stress, and it may also participate in mitigating such stress. The interplay between oxidative stress and the secondary metabolism of plants is a complex process that can be harnessed for the production of bioactive compounds. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation.

High-resolution spectroscopic methods are fundamental for unraveling the intricate structural details of 3-Dihydrocadambine, providing information on its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a cornerstone for the structural elucidation of this compound. cdnsciencepub.comresearchgate.net Early structural assignments, particularly concerning relative configurations, were based on ¹H NMR coupling constants. cdnsciencepub.com Modern applications often involve two-dimensional (2D) NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), which provide crucial information for stereochemical assignments by revealing spatial proximities between protons. researchgate.netresearchgate.net

For instance, studies on related indole (B1671886) alkaloids and this compound have reported specific NMR findings. The ¹H-NMR spectrum of a related compound, neolamarckine A, isolated from Neolamarckia cadamba, showed two methoxy (B1213986) signals: one at δH 3.65, attributed to a carbonyl carbon, and another at δH 3.16, linked to an sp³ carbon adjacent to a nitrogen atom. The corresponding ¹³C-NMR spectrum confirmed 22 carbon resonances, consistent with the molecular formula. researchgate.net While synthetic approaches can confirm both relative and absolute configurations at most chiral centers, the C-3 position often requires additional evidence as synthesis may not provide new stereochemical information for this specific center. cdnsciencepub.com

Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HR-ESI-QTOF MS) is particularly valuable due to its ability to provide highly accurate mass measurements, which are essential for confirming the molecular formula and identifying compounds in complex mixtures. researchgate.netproquest.comumich.eduresearchgate.net

For 3α-Dihydrocadambine, the molecular formula is C27H34N2O10, with a molecular weight of 546.6 g/mol . biosynth.comnih.gov HR-ESI-MS analysis can provide predicted mass-to-charge ratios (m/z) for various adducts, which aid in identification. uni.lu

Table 1: Predicted Adducts and m/z Values for this compound (C27H34N2O10)

| Adduct | Predicted m/z uni.lu |

| [M+H]+ | 547.22868 |

| [M+Na]+ | 569.21062 |

| [M+NH4]+ | 564.25522 |

| [M+K]+ | 585.18456 |

| [M-H]- | 545.21412 |

| [M+Na-2H]- | 567.19607 |

| [M]+ | 546.22085 |

| [M]- | 546.22195 |

Infrared (IR) spectroscopy is employed to identify characteristic functional groups present in the this compound molecule by detecting the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations. cdnsciencepub.com Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, particularly those involving conjugated systems. cdnsciencepub.comcolab.wsmsu.edubspublications.net UV-Vis spectra can reveal characteristic absorption maxima (λmax) that are indicative of chromophores and their electronic environment. msu.edubspublications.net While specific IR and UV-Vis data for this compound itself are not extensively detailed in the provided search results, these techniques are routinely applied in its characterization to confirm the presence of key structural features typical of indole alkaloids and their glycosidic moieties. cdnsciencepub.com

Circular Dichroism (CD) spectroscopy is a powerful technique specifically utilized for determining the absolute stereochemical configuration of chiral molecules like this compound. cdnsciencepub.comcmdm.twnih.govsci-hub.se CD measures the differential absorption of left and right circularly polarized light by a chiral chromophore. photophysics.com This technique has been cited as evidence for assigning both the relative and absolute configurations of 3α-dihydrocadambine and its congeners. cdnsciencepub.com CD spectra provide unique fingerprints related to the three-dimensional structure and chirality of the molecule, which are critical for distinguishing between enantiomers and diastereomers. photophysics.com

Advanced Chromatographic Separation and Purification Methodologies.

Given that this compound is often isolated from complex plant extracts, advanced chromatographic techniques are indispensable for its separation and purification from other co-occurring compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used and highly effective separation method for the purification, identification, and quantification of components in a mixture. researchgate.netlibretexts.orgnih.gov For the isolation of this compound from natural sources, preparative HPLC (prep-HPLC) is frequently employed. This technique allows for the separation of the target compound from other structurally similar alkaloids and matrix components present in crude extracts, enabling the collection of purified fractions. researchgate.netnih.govdntb.gov.ualcms.cz

For instance, 3α-dihydrocadambine has been successfully isolated and purified using HPLC. researchgate.net Preparative HPLC is particularly useful for resolving compounds with similar polarities that are poorly separated by other chromatographic methods. researchgate.net HPLC separation can be achieved based on different principles, such as hydrophobicity (reversed-phase HPLC) or charge difference (ion-exchange HPLC), depending on the chemical properties of the compounds to be separated. idtdna.com The purity of 3α-dihydrocadambine obtained through such methods has been reported to be high, with purity levels reaching, for example, 98.5%. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC) for Efficient Separation of Complex Mixtures

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid chromatographic technique that offers significant advantages for the separation and purification of natural products, particularly those with high polarity or similar structures. nih.govmdpi.com Unlike traditional chromatography methods, HSCCC eliminates the need for a solid stationary phase, thereby preventing irreversible adsorption of samples, ensuring high sample recovery, and minimizing artifact formation. nih.govnih.gov Its operational simplicity, short separation periods, and broad range of applicable solvent systems contribute to its efficiency. nih.gov

This compound (specifically 3α-dihydrocadambine) has been successfully separated from complex plant extracts using HSCCC. A notable application involves its isolation from Uncaria rhynchophylla (Miq.) Miq. ex Havil. nih.govuni.lu In this process, a two-phase polar solvent system composed of ethyl acetate/n-butanol/water in a ratio of 1:4:5 (v/v/v) was employed. nih.govuni.lu This optimized solvent system facilitated the effective partitioning of alkaloids within the extract. The HSCCC separation was conducted using a TBE-300C apparatus (Tauto Biotech, Shanghai, China), equipped with multilayer coil separation columns (300 mL volume, 2.6 mm PTFE tube diameter) and a constant-flow pump, UV detector, and low constant temperature bath to maintain the temperature at 25 °C. nih.gov

The separation yielded 3α-dihydrocadambine with a high purity of 98.5% in a single-step separation within approximately 3 hours. nih.gov This demonstrates the effectiveness of HSCCC in isolating specific compounds from complex natural matrices with high efficiency and purity. The identification of 3α-dihydrocadambine and other co-isolated alkaloids (7-epi-javaniside, vincosamide, strictosamide, and cadambine) was confirmed using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govuni.lunih.gov

Table 1: HSCCC Separation Parameters and Results for 3α-Dihydrocadambine from Uncaria rhynchophylla

| Parameter | Value | Source |

| Plant Source | Uncaria rhynchophylla | nih.govuni.lu |

| Solvent System | Ethyl acetate/n-butanol/water (1:4:5) | nih.govuni.lu |

| Separation Time | 3 hours | nih.gov |

| Purity of 3α-Dihydrocadambine | 98.5% | nih.gov |

| Identification Methods | HR-ESI-MS, NMR | nih.govuni.lunih.gov |

| HSCCC Equipment | TBE-300C (Tauto Biotech, China) | nih.gov |

| Column Volume | 300 mL | nih.gov |

| Column Temperature | 25 °C | nih.gov |

Conformational Analysis and Dynamic Stereochemical Considerations

Conformational analysis is a critical aspect of stereochemistry, focusing on the various spatial arrangements of atoms within a molecule that can be interconverted by rotation around single bonds. nih.gov These different arrangements, known as conformations or conformers, significantly influence a molecule's properties and reactivity. nih.gov Unlike configurations, which require the breaking and reforming of chemical bonds to change, conformations are dynamic and interconvert rapidly at room temperature due to the low energy barriers associated with single bond rotation. nih.gov

For this compound, understanding its stereochemistry and conformational preferences is crucial for elucidating its biological function and chemical behavior. The synthesis of 3α- and 3β-dihydrocadambine has provided unequivocal proof for the configurational assignments, both relative and absolute, at most chiral centers within the molecule. However, the configuration at the C-3 position presented a particular challenge, with the synthesis not offering new stereochemical information for this specific center beyond what was available from the natural alkaloids themselves.

Early assignments of relative configurations for this compound and its epimers were primarily based on the analysis of proton Nuclear Magnetic Resonance (1H NMR) coupling constants. NMR spectroscopy is a powerful tool for conformational analysis, as chemical shifts and coupling constants are sensitive to the local electronic environment and spatial relationships of atoms. For instance, the NMR spectra of compounds like this compound can provide insights into the dihedral angles and the relative orientations of substituents, thereby informing about the preferred conformations. Studies on related compounds found in Neolamarckia cadamba, a source of this compound, have utilized NMR spectroscopy (e.g., Bruker AV 400 spectrometer) for structural elucidation, which inherently includes aspects of conformational analysis.

While direct detailed conformational analysis data for this compound from X-ray crystallography was not explicitly found, X-ray crystallography is a standard technique for determining the precise three-dimensional atomic and molecular structure of crystalline compounds. This method provides a clear picture of the electron density within a crystal, allowing crystallographers to deduce atomic positions, bond lengths, and angles, which are fundamental to understanding molecular conformation. The application of such techniques, alongside NMR, is essential for a comprehensive understanding of the static and dynamic stereochemical aspects of complex natural products like this compound.

Future Research Trajectories and Applications in Chemical Biology

Exploration of Undiscovered Biosynthetic Intermediates and Novel Enzymatic Pathways

The biosynthesis of monoterpenoid indole (B1671886) alkaloids (MIAs), including 3-Dihydrocadambine, is a complex process originating from the condensation of tryptamine (B22526) and the monoterpenoid secologanin (B1681713) to form strictosidine (B192452), a pivotal intermediate. nih.gov This reaction is catalyzed by the enzyme strictosidine synthase (STR). frontiersin.org Subsequently, strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) to an unstable aglycone, which serves as the precursor to a vast array of alkaloid structures. frontiersin.org

While this foundational pathway is established, the precise sequence of subsequent transformations leading to this compound and its stereoisomers is not fully mapped. Future research must focus on identifying potentially transient or low-abundance intermediates that exist between the strictosidine aglycone and the final cyclized product. The involvement of specific oxidases and reductases in a stereo- and regiospecific manner is implied but not yet characterized. frontiersin.org

Studies on root cultures of Uncaria tomentosa have shown that elicitors can modulate the transcript levels of key biosynthetic genes. For instance, treatment with yeast extract increased the transcript levels of tryptophan decarboxylase (TDC), which produces tryptamine, while decreasing the expression of SGD. nih.gov This complex regulation suggests the existence of sophisticated enzymatic control networks that are yet to be discovered. Investigating the proteome of alkaloid-producing plants under various conditions may lead to the discovery of novel enzymes involved in the later, more specific steps of this compound biosynthesis. frontiersin.org

Table 1: Genes Involved in this compound Biosynthesis with Modulated Expression

| Gene | Encoded Enzyme/Protein | Organism | Observed Change in Transcript Level | Elicitor |

|---|---|---|---|---|

| TDC | Tryptophan Decarboxylase | Uncaria tomentosa | 5.4-fold increase | Yeast Extract nih.gov |

| STR | Strictosidine Synthase | Uncaria tomentosa | No significant change | Yeast Extract nih.gov |

| SGD | Strictosidine β-D-Glucosidase | Uncaria tomentosa | 32% decrease | Yeast Extract nih.gov |

This interactive table summarizes genes whose expression levels are altered in conjunction with 3α-dihydrocadambine production, suggesting their role in the broader biosynthetic and defense network.

Development of Innovative Synthetic Strategies for Structurally Diverse Analogues

The total synthesis of this compound has been achieved, confirming its structure and absolute configuration at most chiral centers. cdnsciencepub.comcdnsciencepub.com A common strategy involves the Pictet-Spengler reaction between tryptamine and a secologanin derivative. nih.govcdnsciencepub.com One reported synthesis begins with secologanin, which undergoes dihydroxylation, protection of the resulting diol, oxidation, and finally, reductive coupling with tryptamine. cdnsciencepub.com The final cyclization is often induced by acid treatment, which can yield a mixture of 3α- and 3β-dihydrocadambine epimers. cdnsciencepub.com

A significant future direction lies in the development of highly stereoselective synthetic routes that can furnish specific epimers in high yield, avoiding difficult separations. More innovative strategies could focus on collective total synthesis, where a common intermediate can be diversified to produce a wide range of related MIA glycosides. nih.govresearchgate.net This would be invaluable for creating a library of this compound analogues.

Such a library could include modifications at several key positions:

The Indole Nucleus: Introducing substituents onto the aromatic ring could modulate the electronic properties and steric profile of the molecule, potentially altering receptor affinity and selectivity. researchgate.net

The Tryptamine Side Chain: Altering the length or nature of the chain could probe the binding pocket of target proteins.

The Glucose Moiety: Modifications to the sugar unit could affect solubility, cell permeability, and interactions with target proteins.

These structurally diverse analogues are essential for systematic structure-activity relationship (SAR) studies, which are critical for optimizing biological activity and developing potential therapeutic leads or chemical probes. mdpi.com

Deeper Elucidation of Specific Receptor and Enzyme Interaction Mechanisms

The biological activity of this compound is contingent on its interaction with specific macromolecular targets, such as receptors and enzymes. msdmanuals.comopenaccessjournals.com To date, much of the understanding of these interactions comes from in silico molecular docking studies. sci-hub.se These computational models have predicted that this compound may bind to several proteins of therapeutic interest. For example, it has shown a theoretical binding affinity for the main protease (Mpro) and the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, suggesting potential antiviral activity. researchgate.netresearchgate.net Other studies have proposed interactions with proteins relevant to diabetes and immunodeficiency virus. sci-hub.se

While these in silico findings are valuable for generating hypotheses, they require experimental validation. A crucial future trajectory is the use of biophysical techniques to confirm these predicted interactions and quantify their binding kinetics. Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography can provide definitive evidence of direct binding, determine affinity (K D) and kinetic parameters (k on, k off), and reveal the precise binding mode at atomic resolution.

Furthermore, studies on related alkaloids suggest that enzyme inhibition is a plausible mechanism of action. bgc.ac.in Future research should involve screening this compound against panels of relevant enzymes, such as kinases, proteases, and enzymes involved in neurotransmission like acetylcholinesterase, to identify specific inhibitory activities.

Table 2: Summary of Putative Protein-Ligand Interactions for this compound from In Silico Studies

| Putative Target Protein | Organism/Virus | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| SARS-CoV-2 Mpro | SARS-CoV-2 | Not specified | Not specified researchgate.net |

| SARS-CoV-2 Spike Protein (RBD) | SARS-CoV-2 | -7.1 to -7.5 | ASN501, GLY496 researchgate.net |

| HIV-1 Protease (1HSG) | Human Immunodeficiency Virus 1 | -9.0 | Not specified sci-hub.se |

This interactive table presents data from computational docking studies that predict potential molecular targets for this compound. These predictions await experimental confirmation.

Integration of Multi-Omics Data for a Systems-Level Understanding of this compound's Biological Impact

To comprehend the full biological impact of this compound, research must move beyond single-target interactions toward a systems-level perspective. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. frontiersin.org By treating a cell or organism as a complex system, this strategy can reveal the global network of changes induced by the compound. worrydream.com

For example, transcriptomic (RNA-Seq) and proteomic analyses of cells treated with this compound can identify all genes and proteins whose expression levels are significantly altered. This can uncover entire signaling pathways and cellular processes that are modulated by the compound, which may be far downstream from the initial binding event. frontiersin.org Studies on Uncaria alkaloids have already utilized network-based approaches to predict targets related to complex diseases like hypertension and Alzheimer's disease, demonstrating the power of this methodology. nih.gov

A multi-omics strategy could be applied in two major contexts:

In the Producing Organism: Analyzing the transcriptome and proteome of plants like Neolamarckia cadamba or Uncaria tomentosa can provide deeper insights into the regulation of this compound biosynthesis and its role in the plant's own physiology and defense. frontiersin.orgnih.gov

In Target Biological Systems: Applying multi-omics profiling to human cell lines or model organisms exposed to this compound can create a comprehensive map of its mechanism of action, identify potential off-target effects, and discover novel therapeutic applications.

This systems biology approach will be instrumental in building predictive models of the compound's activity and understanding its polypharmacological nature.

Applications in Chemical Probe Development for Biological Systems Research

A chemical probe is a small molecule used to study and manipulate a biological system, typically by engaging a specific protein target. unc.edu An ideal probe possesses high potency and selectivity for its target, a well-understood mechanism of action, and cellular activity. unc.educhemicalprobes.org Often, a probe is used in conjunction with a structurally similar but biologically inactive control compound to ensure that the observed effects are target-specific. unc.edu

Currently, this compound is not a qualified chemical probe because its specific molecular targets have not been definitively identified and validated. However, its potential for development into one is a significant future research direction. The synthetic strategies outlined in section 6.2 are the first step, allowing for the creation of SAR libraries to identify analogues with high potency and selectivity for a single target.

Once a potent and selective analogue is identified, it can be further modified to create tool compounds for chemical biology research. mdpi.com This includes:

Affinity-based Probes: Conjugating the analogue to a tag (e.g., biotin) allows for its immobilization on a solid support (e.g., beads). These affinity reagents can be used in "pull-down" experiments with cell lysates to isolate and identify its binding partners via mass spectrometry. mdpi.com

Fluorescent Probes: Attaching a fluorophore to the analogue enables visualization of its subcellular localization through fluorescence microscopy, providing clues about its site of action. mdpi.com

The development of a validated chemical probe from the this compound scaffold, along with an inactive epimer as a negative control, would provide a powerful toolset for researchers to investigate the function of its specific protein target in health and disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.